Cas no 92933-49-8 (5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid)
5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Isobutyl-1H-pyrazole-5-carboxylic acid
- 3-(2-Methlypropyl)-1H-pyrazole-5-carboxylic acid
- 5-Isobutyl-1H-pyrazole-3-carboxylic Acid
- 5-Isobutyl-2H-pyrazole-3-carboxylic acid
- 3-(2-METHYLPROPYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID
- 3-Isobutylpyrazole-5-carboxylic acid
- IFLAB-BB F0918-4248
- 5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid
- SCHEMBL2888926
- AKOS000271427
- HMS2413C16
- starbld0011877
- 92933-49-8
- ChemDiv2_001118
- FT-0768971
- 890591-01-2
- AT25808
- Oprea1_392289
- SMR000010656
- 5-isobutyl-1H-pyrazol-3-carboxylic acid
- AKOS000136085
- F0918-4248
- EN300-41524
- 3-(2-Methylpropyl)-1H-pyrazole-5-carboxylicacid
- HMS1372C18
- MLS000077389
- AB00397483-04
- 3-Isobutyl-1H-pyrazole-5-carboxylic acid, AldrichCPR
- MFCD02224143
- 3-Isobutyl-1H-pyrazole-5-carboxylic acid x0.25h2o
- SR-01000506376-1
- CHEMBL1702639
- BB 0219038
- EU-0014191
- Z234853694
- VS-03229
- Q27213018
- SR-01000506376
- OCAWPZXEVMMJMI-UHFFFAOYSA-N
- CHEBI:123310
- CS-0248817
- FT-0670429
- Oprea1_198408
- ALBB-029071
- DB-014301
- BBL012189
- STK391765
- AS-871/40468667
- 1H-pyrazole-5-carboxylic acid, 3-(2-methylpropyl)-
- 1H-Pyrazole-3-carboxylic acid, 5-(2-methylpropyl)-
- 5-(2-Methylpropyl)-1H-pyrazole-3-carboxylic Acid;
-
- MDL: MFCD02224143
- Inchi: 1S/C8H12N2O2/c1-5(2)3-6-4-7(8(11)12)10-9-6/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12)
- InChI Key: OCAWPZXEVMMJMI-UHFFFAOYSA-N
- SMILES: OC(C1C=C(CC(C)C)NN=1)=O
Computed Properties
- Exact Mass: 168.09000
- Monoisotopic Mass: 168.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 66Ų
Experimental Properties
- Density: 1.203
- Boiling Point: 376.2 °C at 760 mmHg
- Flash Point: 376.2 °C at 760 mmHg
- Refractive Index: 1.549
- PSA: 65.98000
- LogP: 1.30640
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid Pricemore >>
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5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid Suppliers
5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid Related Literature
-
Wei-Jie Si,Xiao-Bin Wang,Min Chen,Meng-Qi Wang,Ai-Min Lu,Chun-Long Yang New J. Chem. 2019 43 3000
Additional information on 5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid
Introduction to 5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid (CAS No. 92933-49-8)
5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 92933-49-8, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic organic acid has garnered attention due to its structural properties and potential applications in drug development. The compound belongs to the pyrazole class, which is well-documented for its broad spectrum of biological activities, making it a valuable scaffold for medicinal chemists.
The molecular structure of 5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid consists of a pyrazole ring substituted with a 2-methylpropyl group at the 5-position and a carboxylic acid moiety at the 3-position. This specific arrangement contributes to its unique chemical reactivity and interaction with biological targets. The presence of the carboxylic acid group enhances its solubility in polar solvents, facilitating its use in various biochemical assays and synthetic pathways.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyrazole derivatives. The compound 5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid has been investigated for its potential pharmacological effects, particularly in the context of anti-inflammatory, antimicrobial, and anticancer applications. Its ability to modulate enzyme activity and interact with specific protein targets has made it a subject of interest for academic and industrial researchers alike.
One of the most compelling aspects of 5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid is its versatility as a building block in medicinal chemistry. The pyrazole core can be further functionalized to create more complex molecules with enhanced pharmacological properties. For instance, researchers have explored its use in synthesizing protease inhibitors, which are critical in treating diseases such as HIV and cancer. The carboxylic acid group also provides a site for conjugation with other bioactive molecules, expanding its utility in drug design.
Recent studies have highlighted the compound's role in modulating inflammatory pathways. Pyrazole derivatives are known to interact with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response. By inhibiting these enzymes, 5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid and its derivatives may offer therapeutic benefits in conditions such as arthritis and autoimmune diseases. These findings underscore the compound's potential as an anti-inflammatory agent.
The synthesis of 5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. Common methods include condensation reactions between hydrazine derivatives and α,β-unsaturated carbonyl compounds, followed by functional group transformations to introduce the desired substituents. Advances in catalytic processes have improved the efficiency and yield of these synthetic routes, making it more feasible to produce larger quantities of the compound for research purposes.
In addition to its pharmaceutical applications, 5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid has shown promise in agricultural research. Pyrazole derivatives are being explored as potential agrochemicals due to their ability to interact with plant growth regulators and pest control mechanisms. The compound's structural features make it a candidate for developing novel herbicides and fungicides that are more environmentally friendly compared to traditional chemical agents.
The analytical characterization of 5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid is another area where advancements have been made. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed techniques to confirm its identity and purity. These analytical methods ensure that researchers working with the compound obtain reliable data for their studies.
The future prospects of 5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid are promising, with ongoing research aimed at uncovering new therapeutic applications and optimizing synthetic methodologies. Collaborative efforts between academia and industry are likely to drive innovation in this field, leading to the development of next-generation drugs based on this versatile scaffold. As our understanding of biological systems continues to evolve, compounds like 5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid will play an increasingly important role in addressing global health challenges.
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